molecular formula C17H21NO2 B14245030 (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one CAS No. 503590-25-8

(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14245030
CAS No.: 503590-25-8
M. Wt: 271.35 g/mol
InChI Key: HNELQAOPAKOJMD-INIZCTEOSA-N
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Description

(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. The specific structure of this compound suggests potential utility in asymmetric synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Oct-1-YN-1-YL Group: This step may involve the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the alkyne group to the oxazolidinone ring.

    Addition of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, to form diketones or other oxidized products.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds.

    Building Block: Utilized in the construction of complex organic molecules.

Biology

    Antibiotic Research:

Medicine

    Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. For other applications, the mechanism would involve interactions with specific molecular targets relevant to the desired effect.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: A newer oxazolidinone with similar applications to linezolid but with improved potency and reduced side effects.

Uniqueness

(4R)-3-(Oct-1-YN-1-YL)-4-phenyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the oct-1-YN-1-YL group, which may confer distinct chemical and biological properties compared to other oxazolidinones.

Properties

CAS No.

503590-25-8

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

(4R)-3-oct-1-ynyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H21NO2/c1-2-3-4-5-6-10-13-18-16(14-20-17(18)19)15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,14H2,1H3/t16-/m0/s1

InChI Key

HNELQAOPAKOJMD-INIZCTEOSA-N

Isomeric SMILES

CCCCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCC#CN1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

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